1,3-Dimethyl-1H-indazole-7-boronic acid

描述

Core Structure and Functional Group Analysis

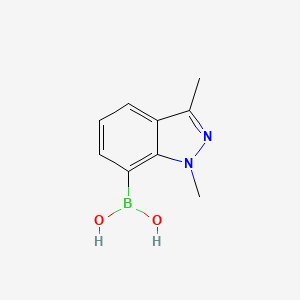

The molecular architecture of 1,3-Dimethyl-1H-indazole-7-boronic acid is defined by its Chemical Abstracts Service registry number 1309982-19-1 and molecular formula C9H11BN2O2, yielding a molecular weight of 190.01 g/mol. The compound features a fused bicyclic indazole ring system, which consists of a benzene ring fused to a pyrazole ring, creating a planar aromatic framework that serves as the structural foundation. The indazole core exhibits characteristic aromaticity with delocalized π-electron systems spanning both rings, contributing to the overall stability and reactivity patterns observed in this heterocyclic system.

The substitution pattern includes two methyl groups strategically positioned at the 1 and 3 positions of the indazole ring system, along with a boronic acid functional group attached at the 7-position of the benzene portion. The SMILES notation CC1=NN(C)C2=C1C=CC=C2B(O)O precisely captures the connectivity and arrangement of atoms within the molecular structure. The boronic acid group, characterized by the B(OH)2 functionality, represents a crucial reactive center capable of forming reversible covalent bonds with various nucleophiles, particularly diols and hydroxyl-containing compounds.

The electronic structure analysis reveals that the indazole nitrogen atoms contribute to the heterocyclic character, with the N1 nitrogen bearing a methyl substituent and participating in the aromatic system through lone pair donation. The C3 position carries the second methyl group, which influences both the electronic distribution and steric environment around the ring system. The boronic acid group at position 7 introduces significant polarity to the molecule while maintaining the ability to participate in various coordination modes with metal centers and organic substrates.

Isomeric Variants and Conformational Stability

The structural diversity within the indazole boronic acid family encompasses several positional isomers that demonstrate distinct chemical and physical properties. Comparative analysis with related compounds reveals significant differences in reactivity and stability patterns. The 5-position isomer, 1H-Indazole-5-boronic acid with CAS number 338454-14-1 and molecular formula C7H7BN2O2, exhibits different electronic characteristics due to the altered position of the boronic acid group relative to the nitrogen atoms in the indazole ring.

Research on 4-Methyl-1H-Indazole-5-Boronic acid has demonstrated that conformational stability in indazole boronic acids is significantly influenced by intramolecular hydrogen bonding patterns and steric interactions. Computational studies indicate that four different conformational arrangements are possible for similar boronic acid derivatives, with the envelope conformer representing the most thermodynamically stable configuration. These findings suggest that this compound likely adopts a preferred conformation that minimizes steric clashes between the methyl substituents and the boronic acid group while maximizing aromatic stabilization.

The presence of two methyl groups at positions 1 and 3 creates a distinct steric environment compared to unsubstituted or differently substituted analogs. This substitution pattern influences the rotational barriers around the boronic acid group and affects the overall molecular flexibility. The 6-position isomer, (1,3-Dimethyl-1H-indazol-6-yl)boronic acid with CAS number 1310405-37-8, provides an instructive comparison, demonstrating how subtle positional changes dramatically alter molecular properties and reactivity profiles.

The conformational landscape of this compound is further complicated by the potential for tautomeric equilibria involving the indazole ring system. While the 1-methyl substitution effectively locks the tautomeric form, the electronic effects of this substitution, combined with the 3-methyl group and 7-boronic acid substituent, create a unique electronic environment that stabilizes specific conformational states.

Computational Modeling of Electronic and Geometric Properties

Theoretical investigations employing density functional theory calculations have provided comprehensive insights into the electronic structure and geometric parameters of indazole boronic acid derivatives. Studies using B3LYP/6-311++G(d,p) level calculations on related 4-Methyl-1H-Indazole-5-Boronic acid have demonstrated that this computational approach yields acceptable predictions for vibrational wavenumbers and geometric parameters. These computational frameworks can be extrapolated to understand the electronic properties of this compound.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal crucial information about the electronic distribution and reactivity patterns within the molecule. The presence of the boronic acid group significantly influences the frontier molecular orbital characteristics, typically lowering the energy of unoccupied orbitals and creating sites susceptible to nucleophilic attack. The methyl substituents at positions 1 and 3 act as electron-donating groups, modulating the overall electron density distribution throughout the aromatic system.

Vibrational frequency analysis provides detailed information about the characteristic bonding patterns and molecular dynamics. The boronic acid B-O stretching frequencies, typically observed in the range of 1300-1400 cm⁻¹, offer diagnostic information about the bonding environment around the boron center. The indazole ring system exhibits characteristic C=C and C=N stretching modes that reflect the aromatic character and nitrogen coordination environment.

Geometric optimization calculations reveal bond length and angle parameters that define the three-dimensional molecular structure. The B-C bond connecting the boronic acid group to the indazole ring typically exhibits lengths consistent with sp²-sp² carbon-boron bonding, while the B-O bonds in the boronic acid group demonstrate characteristics intermediate between single and partial double bond character due to p-orbital overlap between boron and oxygen atoms.

Comparative Analysis with Analogous Boronic Acid Derivatives

The structural and electronic properties of this compound can be systematically compared with related boronic acid derivatives to establish structure-property relationships. The unsubstituted (1H-Indazol-7-yl)boronic acid, available with 98% purity and CAS number 915411-01-7, serves as a baseline for understanding the electronic effects introduced by methyl substitution. This comparison reveals how electron-donating methyl groups influence the reactivity of the boronic acid functionality and the overall stability of the molecular framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1309982-19-1 | C9H11BN2O2 | 190.01 | Two methyl groups, 7-position boronic acid |

| (1H-Indazol-7-yl)boronic acid | 915411-01-7 | C7H7BN2O2 | 161.96 | Unsubstituted indazole, 7-position boronic acid |

| 1H-Indazole-5-boronic acid | 338454-14-1 | C7H7BN2O2 | 161.96 | Unsubstituted indazole, 5-position boronic acid |

| (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | 1310405-37-8 | C9H11BN2O2 | 190.01 | Two methyl groups, 6-position boronic acid |

The positional effects of the boronic acid group within the indazole framework demonstrate significant implications for chemical reactivity and coordination behavior. Research on related indazole compounds in coordination chemistry contexts, such as studies on trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complexes, indicates that indazole ligands exhibit weaker donor properties compared to imidazole analogs. This finding suggests that the electronic characteristics of the indazole ring system in this compound may influence its coordination chemistry and reactivity patterns in metal-catalyzed reactions.

The synthetic utility of indazole boronic acids in cross-coupling reactions has been extensively demonstrated through Suzuki-Miyaura coupling protocols. Studies on C7-bromo-4-substituted-1H-indazoles with various boronic acids have shown that these reactions proceed efficiently under optimized palladium-catalyzed conditions, yielding C7-arylated products in moderate to excellent yields. The regioselectivity observed in these transformations provides insights into the electronic and steric factors governing reactivity at different positions of the indazole ring system.

Comparative studies with 4-carboxyphenylboronic acid derivatives have revealed that boronic acid compounds generally exhibit enhanced drug activity and improved pharmacokinetic properties, suggesting potential applications for this compound in medicinal chemistry contexts. The ability of boronic acids to form reversible covalent bonds with biological targets, particularly enzymes containing serine or threonine residues, establishes these compounds as valuable pharmacophores in drug discovery applications.

The pinacol ester derivative of this compound, with molecular formula C15H21BN2O2 and molecular weight 272.15 g/mol, represents a protected form that enhances stability and handling characteristics while maintaining the essential reactivity of the boronic acid functionality. This protection strategy demonstrates the practical considerations involved in working with boronic acid derivatives and highlights the importance of understanding both the free acid and protected forms in synthetic applications.

属性

IUPAC Name |

(1,3-dimethylindazol-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-4-3-5-8(10(13)14)9(7)12(2)11-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYEXREWPLXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C(=NN2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazole-7-boronic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.

Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

1,3-Dimethyl-1H-indazole-7-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or sodium hydroxide, are commonly used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Hydroxylated indazole derivatives.

Substitution: Various substituted indazole derivatives, depending on the reactants used.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have highlighted the potential of indazole derivatives, including 1,3-dimethyl-1H-indazole-7-boronic acid, as anticancer agents. For instance, modifications of indazole structures have shown promising activity against various cancer cell lines. In a study by Wang et al., compounds similar to 1,3-dimethyl-1H-indazole derivatives exhibited significant inhibition against Bcr-Abl wild type and T315I mutant leukemia cells with IC50 values comparable to established drugs like Imatinib . -

Kinase Inhibition :

Indazole derivatives have been evaluated for their inhibitory effects on kinases involved in cancer progression. The compound has been identified as a potential inhibitor of several kinases, which are critical targets in cancer therapy. For example, certain synthesized derivatives demonstrated selective inhibition against kinases such as CHK1 and CDK2 . -

Immunomodulatory Effects :

Research indicates that indazole derivatives can modulate immune responses. A series of compounds were tested for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune tolerance and tumor immunology. Some derivatives exhibited potent IDO inhibitory activity, suggesting their potential use in cancer immunotherapy .

Organic Synthesis Applications

-

Suzuki-Miyaura Coupling :

As a boronic acid, this compound is valuable in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals. The compound can be used to couple with aryl halides to form complex organic molecules efficiently . -

Building Block for Drug Development :

The unique structure of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. Its ability to participate in various chemical transformations enables researchers to design and synthesize new compounds with enhanced biological activities.

Biochemical Applications

-

Protein Interaction Studies :

Boronic acids are known to interact with diols present in biomolecules such as sugars and proteins. This property can be exploited for biochemical assays and protein purification techniques . The compound's ability to form reversible covalent bonds with biomolecules makes it useful for studying protein-ligand interactions. -

Fluorescent Probes :

Some derivatives of indazoles have been developed into fluorescent probes for imaging applications in biological systems. These probes can be utilized to visualize cellular processes or track drug delivery mechanisms within living organisms .

Case Studies

作用机制

The mechanism of action of 1,3-Dimethyl-1H-indazole-7-boronic acid involves its ability to form reversible covalent bonds with biological molecules, such as enzymes. The boronic acid group can interact with hydroxyl groups on enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

相似化合物的比较

Table 1: Key Structural Features of Indazole Boronic Acid Derivatives

*Calculated based on molecular formula.

Key Observations:

Steric Effects: The 1,3-dimethyl groups in the target compound increase steric hindrance around the boronic acid moiety compared to mono-methyl or unsubstituted analogs. This may reduce reaction rates in cross-coupling reactions due to hindered access to the catalytic palladium center .

Electronic Effects : Methyl groups are electron-donating, which could slightly enhance the Lewis acidity of the boronic acid group compared to electron-withdrawing substituents (e.g., nitro or halogens). This may improve stability in protic solvents .

Biological Relevance : Halogenated derivatives like 7-bromo-1H-indazole-3-carboxylic acid (CAS: 885278-71-7) are common in drug discovery, but the boronic acid group in the target compound offers unique reactivity for biaryl bond formation .

Table 2: Reaction Yields and Conditions for Indazole Derivatives

Key Findings:

- Cross-Coupling Efficiency : The tert-butoxycarbonyl-protected carbazole boronic acid () achieved 50% yield in a Suzuki reaction with 3-bromopyridine, while methoxy-substituted analogs (e.g., 9b) reached 70% yield under similar conditions . This suggests that steric bulk (e.g., tert-butoxy groups) may reduce efficiency compared to smaller substituents like methyl.

Spectroscopic and Physical Property Comparisons

Table 3: NMR and IR Data for Selected Compounds

Key Insights:

- Methyl Group Signatures : In dimethyl-substituted carbazoles (), methyl protons resonate as singlets near δ 2.4–2.9 ppm, consistent with the expected environment in the target compound .

- Boronic Acid IR Peaks : The B-OH stretching vibrations (3300–3435 cm⁻¹) are characteristic of boronic acids and would be critical for confirming the structure of the target compound .

生物活性

1,3-Dimethyl-1H-indazole-7-boronic acid (DMIBA) is an emerging compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with DMIBA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMIBA has the molecular formula CHBNO and features a boronic acid functional group attached to a dimethyl-substituted indazole ring. This structure contributes to its reactivity in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in complex organic molecules .

Target Interactions:

DMIBA acts through various biochemical pathways, primarily by interacting with specific enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. The boronic acid moiety allows it to form reversible covalent bonds with certain biological targets, enhancing its efficacy as a drug candidate .

Biochemical Pathways:

Indazole derivatives like DMIBA are known to influence multiple cellular pathways. For instance, they can modulate signal transduction pathways involved in cell proliferation and apoptosis . The interaction with indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion, has been particularly highlighted in recent studies .

Biological Activities

-

Anticancer Properties:

DMIBA has shown promising anticancer activity across various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells . Notably, a derivative of DMIBA was identified that significantly suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells . -

Enzyme Inhibition:

The compound exhibits potential as a proteasome inhibitor, which is crucial for cancer treatment due to its role in regulating protein degradation pathways that control cell cycle and apoptosis . -

Antibacterial Activity:

Preliminary studies suggest that DMIBA may possess antibacterial properties, although detailed investigations into this aspect are still required .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of indazole derivatives including DMIBA for their anticancer effects. The results indicated that compounds containing the indazole scaffold exhibited moderate to strong inhibitory effects on several cancer cell lines. Specifically, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was highlighted for its ability to induce apoptosis and inhibit cell migration through downregulation of matrix metalloproteinase MMP9 .

Case Study 2: IDO1 Inhibition

In another investigation focusing on IDO1 inhibitors, DMIBA derivatives were synthesized and tested against hypopharyngeal carcinoma cells. The most potent compound demonstrated significant suppression of IDO1 expression and activation of ERK pathways, suggesting a mechanism for enhancing anticancer immune responses .

Research Applications

DMIBA's versatility extends beyond medicinal chemistry into fields such as materials science and organic synthesis. Its role as a building block for synthesizing complex organic molecules positions it as a valuable tool in drug development and material engineering .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethyl-1H-indazole-7-boronic acid, and how do they differ in yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves lithiation of 1,3-dimethylindazole followed by borylation using pinacolborane. Alternative routes include halogenation at the 7-position followed by Miyaura borylation. Key optimization parameters include temperature control (0–25°C), catalyst selection (e.g., Pd(dppf)Cl₂), and purification via column chromatography (hexane/EtOAc). Yield and purity (≥95%) are confirmed by HPLC and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this boronic acid derivative?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronic acid integrity (e.g., absence of protodeboronation).

- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ expected at m/z 219.1).

- HPLC-PDA : To assess purity (>95%) and detect hydrolytic byproducts (e.g., deboronated indazole).

- FT-IR : To identify B-O stretching (~1340 cm⁻¹) and aromatic C-H vibrations .

Q. How should researchers handle stability concerns during storage and experimentation?

- Methodological Answer : The compound is moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials. For aqueous reactions (e.g., Suzuki couplings), pre-dry solvents (THF, DMF) over molecular sieves. Monitor pH in protic solvents to avoid boronic acid decomposition (optimal pH 7–9) .

Advanced Research Questions

Q. What strategies resolve contradictions in cross-coupling yields when using this compound with electron-deficient aryl halides?

- Methodological Answer : Low yields may arise from competitive protodeboronation or catalyst poisoning. Mitigation strategies:

- Ligand Screening : Use electron-rich ligands (e.g., SPhos) to enhance oxidative addition with deactivated halides.

- Additive Optimization : Include silver oxide (Ag₂O) to scavenge halides or potassium phosphate to buffer pH.

- Kinetic Analysis : Track reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Q. How can researchers distinguish between regioisomeric byproducts in indazole-boronic acid syntheses?

- Methodological Answer : Regioisomerism (e.g., 5- vs. 7-boronation) is resolved via:

- NOESY NMR : To confirm spatial proximity of methyl groups and boron substitution.

- X-ray Crystallography : For unambiguous structural assignment (if crystalline derivatives are accessible).

- DFT Calculations : Compare experimental ¹¹B NMR shifts with computed values for each isomer .

Q. What experimental designs address discrepancies in reported catalytic activity of this compound in heterocycle functionalization?

- Methodological Answer : Contradictions may stem from solvent polarity or substrate compatibility. Design a factorial experiment varying:

- Solvent Dielectric : Compare DMF (polar aprotic) vs. toluene (nonpolar).

- Catalyst Loadings : Test Pd(OAc)₂ (0.5–5 mol%).

- Temperature Gradients : Screen 60–100°C for thermal stability.

Use ANOVA to identify statistically significant factors and validate via triplicate runs .

Q. How can researchers optimize the compound’s solubility for aqueous-phase biocatalysis applications?

- Methodological Answer : Improve solubility via:

- Co-solvent Systems : Use THF:H₂O (1:4) with surfactants (e.g., SDS).

- pH Adjustment : Ionize the boronic acid (pKa ~8.5) with mild bases (NaHCO₃).

- Derivatization : Synthesize pinacol ester prodrugs for enhanced lipophilicity, followed by in situ hydrolysis .

Methodological Considerations

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO-DFT) to confirm structural fidelity .

- Contradiction Resolution : Use control experiments (e.g., boronate-free reactions) to isolate side reactions .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., boron-containing byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。